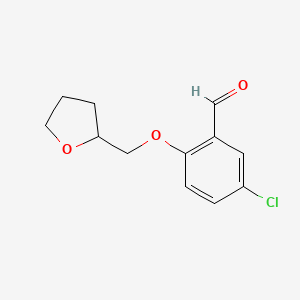
2-(1-methyl-1H-pyrrol-2-yl)piperidine
Vue d'ensemble
Description
The compound “2-(1-methyl-1H-pyrrol-2-yl)piperidine” is a complex organic molecule that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This type of structure is widely used by medicinal chemists to create compounds for the treatment of various diseases . The pyrrolidine ring is particularly interesting due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Molecular Structure Analysis
The molecular structure of “2-(1-methyl-1H-pyrrol-2-yl)piperidine” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is known for its stereogenicity of carbons, meaning that different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Applications De Recherche Scientifique
-
Medicinal Chemistry
- Pyrrole is a biologically active scaffold possessing diverse activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole containing analogs are considered as a potential source of biologically active compounds .
- Method : The synthesis of these compounds typically involves the combination of different pharmacophores in a pyrrole ring system .
- Results : The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
-
Crystallography
- The crystal and molecular structure of three derivatives of carbonyl 2-substituted pyrroles was determined by the single crystal X-ray diffraction .
- Method : The crystal structures were determined using single crystal X-ray diffraction .
- Results : Despite the similar structures of the investigated compounds, the hydrogen bonds formed in their crystal structures adopt different H-bond motifs .
-
Organic Synthesis
- (1-Methyl-1H-pyrrol-2-yl)boronic acid can be used as a reactant in Suzuki-Miyaura cross-coupling reactions.
- Method : This compound is used in Suzuki-Miyaura cross-coupling reactions, a powerful tool in organic synthesis.
- Results : The outcomes of these reactions would depend on the specific reactants and conditions used.
-
Fungicides and Antibiotics
- Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides and antibiotics .
- Method : The synthesis of these compounds typically involves the combination of different pharmacophores in a pyrrole ring system .
- Results : The outcomes of these reactions would depend on the specific reactants and conditions used .
-
Anti-Inflammatory and Cholesterol Reducing Drugs
- Pyrrole subunit is also used in anti-inflammatory drugs and cholesterol reducing drugs .
- Method : The synthesis of these compounds typically involves the combination of different pharmacophores in a pyrrole ring system .
- Results : The outcomes of these reactions would depend on the specific reactants and conditions used .
-
Antitumor Agents
- Pyrrole subunit is used in antitumor agents . They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
- Method : The synthesis of these compounds typically involves the combination of different pharmacophores in a pyrrole ring system .
- Results : The outcomes of these reactions would depend on the specific reactants and conditions used .
-
Antihypertensive Potential
- Imidazole containing compounds, which are similar to pyrrole, have been synthesized and evaluated for antihypertensive potential .
- Method : The synthesis of these compounds typically involves the combination of different pharmacophores in an imidazole ring system .
- Results : The outcomes of these reactions would depend on the specific reactants and conditions used .
-
Antibacterial Research
- In a study, 6-methoxypyridin-3-amine was combined with pyrrole-2-carbaldehyde to create a compound that was used to prepare Cu (II) and Co (II) metal complexes .
- Method : The synthesis of these compounds typically involves the combination of different pharmacophores in a pyrrole ring system .
- Results : The compound and its metal complexes were studied for their antibacterial properties against Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Klebsiella pneumoniae .
Orientations Futures
The future directions for “2-(1-methyl-1H-pyrrol-2-yl)piperidine” and similar compounds involve further exploration of their therapeutic potential. More than 7000 piperidine-related papers were published during the last five years, indicating that the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This research will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Propriétés
IUPAC Name |
2-(1-methylpyrrol-2-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-12-8-4-6-10(12)9-5-2-3-7-11-9/h4,6,8-9,11H,2-3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFSGOBXUPDUBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2CCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-pyrrol-2-yl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Methyl-4-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazin-2-one](/img/structure/B1417202.png)
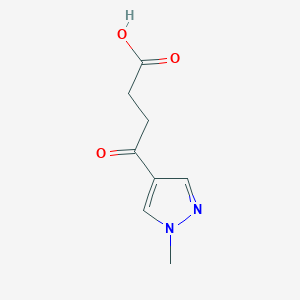
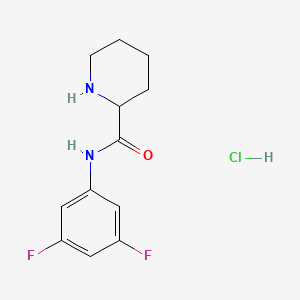
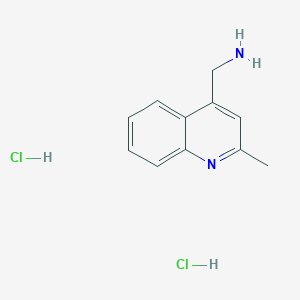
![methyl 1-{1-azabicyclo[2.2.2]octan-3-yl}-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B1417209.png)
![methyl 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylate hydrochloride](/img/structure/B1417210.png)
![N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ylidene]hydroxylamine](/img/structure/B1417211.png)
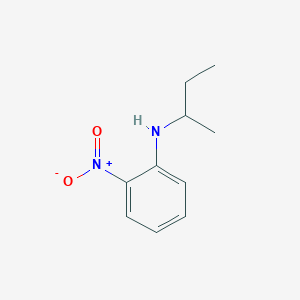
![Methyl 3-[(2-methylpropyl)amino]propanoate](/img/structure/B1417213.png)
amine](/img/structure/B1417214.png)
![Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride](/img/structure/B1417216.png)
